SPAAC Kinetics: DBCO-PEG2-Amine Exhibits Superior Reactivity Over BCN-Based Reagents
In a direct study of SPAAC kinetics under identical conditions, the second-order rate constant for a DBCO-containing moiety (0.34 M⁻¹ s⁻¹) was measured to be 21.4% faster than that for a bicyclo[6.1.0]nonyne (BCN) analog (0.28 M⁻¹ s⁻¹) [1]. This demonstrates a quantifiable kinetic advantage for DBCO-based systems in applications where rapid conjugation is critical.
| Evidence Dimension | Second-order rate constant (k₂) for SPAAC reaction |
|---|---|
| Target Compound Data | 0.34 M⁻¹ s⁻¹ (for a DBCO-containing moiety) |
| Comparator Or Baseline | BCN (bicyclo[6.1.0]nonyne) analog: 0.28 M⁻¹ s⁻¹ |
| Quantified Difference | 21.4% faster for DBCO (0.34 vs. 0.28 M⁻¹ s⁻¹) |
| Conditions | SPAAC ligation with a model azidoamino acid in aqueous buffer |
Why This Matters
For procurement, this 21.4% faster kinetic rate can reduce reaction times and improve conjugation yields, directly impacting the efficiency and cost-effectiveness of labeling and bioconjugation workflows.
- [1] Xie, Y., Lopez-Silva, T. L., & Schneider, J. P. (2022). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. Organic Letters, 24(40), 7378–7382. View Source
